1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
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Overview
Description
1-{3-Phenyl-2-oxabicyclo[211]hexan-1-yl}methanamine is a compound that belongs to the class of bicyclic amines It features a unique bicyclo[211]hexane structure, which is a saturated, strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a mercury lamp is used to facilitate the cycloaddition of 1,5-dienes . The reaction conditions often require special equipment and glassware, making it technically challenging to scale up .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the photochemical cycloaddition process for larger-scale production. This could include using more efficient light sources and reactors designed for continuous flow chemistry to improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product would be the corresponding ketone or carboxylic acid.
Reduction: The major product would be the corresponding amine or alcohol.
Substitution: The major product would be the substituted amine or other nucleophilic substitution products.
Scientific Research Applications
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound can act as a bioisostere, mimicking the properties of other functional groups while providing improved physicochemical properties .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
- 1-{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
Uniqueness
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine is unique due to its specific substitution pattern on the bicyclic ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the phenyl group also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Biological Activity
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine is a bicyclic amine compound notable for its potential biological activities, primarily due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅NO, with a molecular weight of approximately 175.25 g/mol. The compound features a bicyclic structure that includes an oxygen atom, which may enhance its interaction with biological targets such as enzymes and receptors.
Key Properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅NO |
Molecular Weight | 175.25 g/mol |
Structure Type | Bicyclic amine |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including potential anti-inflammatory and antimicrobial effects. Its structural similarity to known pharmacophores allows it to interact with various biological systems.
The compound's bicyclic structure enables it to mimic certain pharmacophores found in existing drugs, potentially leading to similar therapeutic effects. Studies suggest that it may act as a bioisostere for ortho-substituted phenyl compounds, which are common in pharmaceuticals. This property enhances its binding affinity to specific receptors and enzymes involved in metabolic pathways .
Synthesis
The synthesis of this compound typically involves several key steps:
- Photochemical [2 + 2] Cycloaddition : This method constructs the bicyclic ring system efficiently.
- Oxidation and Reduction Reactions : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Substitution Reactions : Various halides can be used for substitution reactions to modify the compound's properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit potent antibacterial and antifungal activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine | Bicyclic structure without phenyl group | Lacks the phenyl substituent affecting binding affinity |
4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yldimethylamine | Contains a fluorine atom | Fluorination may enhance lipophilicity and receptor binding |
3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yldimethylamine | Methyl group instead of phenyl | Alters electronic properties and sterics compared to phenyl |
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C12H15NO/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 |
InChI Key |
VSRGGZNNMACCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OC2C3=CC=CC=C3)CN |
Origin of Product |
United States |
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